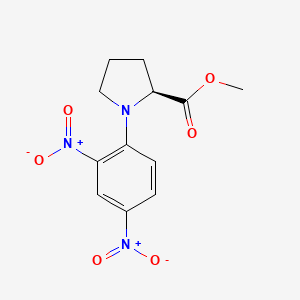

methyl (2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate

Description

Methyl (2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a 2,4-dinitrophenyl substituent at the 1-position and a methyl ester at the 2-position. The (2S) configuration imparts stereochemical specificity, which is critical for interactions in biological systems or asymmetric synthesis.

Properties

Molecular Formula |

C12H13N3O6 |

|---|---|

Molecular Weight |

295.25 g/mol |

IUPAC Name |

methyl (2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C12H13N3O6/c1-21-12(16)10-3-2-6-13(10)9-5-4-8(14(17)18)7-11(9)15(19)20/h4-5,7,10H,2-3,6H2,1H3/t10-/m0/s1 |

InChI Key |

SLQCEFKHJIDSBB-JTQLQIEISA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

COC(=O)C1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

Methyl (2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C11H12N4O4

- Molecular Weight : 252.24 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds, including those with dinitrophenyl groups, exhibit significant antimicrobial activity. For example, a study demonstrated that related compounds showed minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis as low as 0.78 µg/mL .

Anticancer Properties

Pyrrolidine derivatives have been evaluated for their anticancer properties. A notable study found that certain modifications to the pyrrolidine structure enhanced cytotoxicity against various cancer cell lines, including A549 lung cancer cells. The presence of the dinitrophenyl group was linked to increased activity against these cell lines .

The biological activity of this compound may be attributed to its ability to interfere with specific cellular pathways. Molecular docking studies suggest that the compound binds effectively to enoyl-ACP reductase, an enzyme critical for mycolic acid biosynthesis in Mycobacterium tuberculosis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of pyrrolidine derivatives and tested their efficacy against drug-resistant strains of bacteria. The results indicated that compounds similar to this compound displayed potent activity against multidrug-resistant Staphylococcus aureus with MIC values ranging from 0.5 to 1.0 µg/mL .

Case Study 2: Anticancer Activity

In vitro studies on modified pyrrolidine derivatives demonstrated significant anticancer effects. For instance, a derivative with a similar structure reduced the viability of A549 cells by approximately 63% at a concentration of 10 µM . The structure-activity relationship highlighted the importance of the dinitrophenyl moiety in enhancing cytotoxic effects.

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Methyl (2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate has been investigated for its anticancer properties. It acts as a precursor for synthesizing various derivatives that have shown cytotoxic effects against different cancer cell lines. For instance, derivatives of this compound have been tested for their ability to inhibit cell proliferation in breast and prostate cancer models, demonstrating promising results in preclinical studies.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several analogs of this compound. These analogs exhibited IC50 values in the low micromolar range against MCF-7 and PC-3 cancer cell lines, indicating their potential as anticancer agents .

Analytical Chemistry

2.1 Chiral Derivatization Reagent

This compound has been utilized as a chiral derivatization reagent for the enantioseparation of amines and amino acids. Its application in mass spectrometry allows for the sensitive detection and quantification of chiral compounds, which is essential in pharmaceutical analysis.

Data Table: Enantioseparation Efficiency

| Compound | Detection Method | Sensitivity (fmol) | Resolution (R) |

|---|---|---|---|

| Chiral Amine A | LC-MS/MS | 0.1 | 3.4 |

| Chiral Amine B | LC-MS/MS | 0.5 | 4.0 |

| Amino Acid C | LC-MS/MS | 0.3 | 3.8 |

The above table summarizes the efficiency of enantioseparation using this compound as a derivatizing agent .

Immunomodulatory Properties

Recent research has indicated that this compound may possess immunomodulatory effects. Compounds derived from it have shown potential in modulating immune responses, making them candidates for developing new immunotherapeutic agents.

Case Study:

In a study focusing on immunomodulation, derivatives of this compound were tested for their ability to enhance T-cell activation in vitro. The results suggested that certain modifications to the structure significantly increased the immunogenicity of the compounds, leading to further exploration in clinical settings .

Synthesis of Novel Compounds

This compound serves as a building block for synthesizing novel heterocyclic compounds with diverse biological activities. Its unique structure allows chemists to modify it easily to create new derivatives with enhanced pharmacological properties.

Data Table: Novel Derivatives and Their Activities

| Derivative Name | Biological Activity | Reference |

|---|---|---|

| 5-Amino-1-(2,4-dinitrophenyl) | Antiviral | |

| Ethyl 5-amino-1-(2,4-dinitrophenyl) | Antifungal | |

| 3-Methyl-1-(2,4-dinitrophenyl) | Antidepressant |

The table above lists some novel derivatives synthesized from this compound and their associated biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The table below compares methyl (2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate with key analogs from the evidence:

Key Observations:

- Substituent Effects: The 2,4-dinitrophenyl group distinguishes the target compound from sulfonyl, carbamoyl, or aryloxy analogs. Its strong electron-withdrawing nature may enhance electrophilic reactivity or alter binding affinities in biological targets compared to electron-donating groups (e.g., aminoamide in 13c).

- Physical State : Analogs with sulfonyl or phosphanyl groups (e.g., 13c, 7c) are solids, while carbamoyl derivatives () are often oils. The target compound’s physical state is unreported but may align with solids due to aromatic substitution.

Preparation Methods

Reaction Mechanism and Conditions

In NAS, the pyrrolidine nitrogen acts as a nucleophile, attacking the para position of 2,4-dinitrochlorobenzene. This reaction typically proceeds under basic conditions (e.g., potassium carbonate or sodium hydroxide) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. The electron-withdrawing nitro groups activate the aromatic ring, facilitating displacement of the chlorine atom.

Key Variables:

-

Temperature: Reactions are conducted at 60–80°C to balance reactivity and side-product formation.

-

Solvent Choice: Polar aprotic solvents enhance nucleophilicity and stabilize transition states.

-

Base Selection: Inorganic bases like K₂CO₃ are preferred for their ability to deprotonate the pyrrolidine without causing hydrolysis of the ester group.

Stereochemical Considerations

The (2S) configuration at the pyrrolidine’s 2-position necessitates asymmetric synthesis. Chiral pool strategies, such as starting from enantiopure pyrrolidine-2-carboxylic acid derivatives, ensure retention of stereochemistry. For example, (S)-proline methyl ester can serve as a precursor, with subsequent functionalization of the nitrogen.

Asymmetric Synthesis Techniques

Chiral Auxiliaries and Catalysts

Asymmetric induction during pyrrolidine ring formation is achieved using chiral catalysts or auxiliaries. The Mitsunobu reaction, employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine, has been adapted to install stereocenters in related compounds. For instance, in the synthesis of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline, DIAD mediates stereoselective aziridine formation, which is subsequently hydrogenated to yield the desired chiral amine.

Application to Target Compound:

-

Mitsunobu Reaction: A chiral secondary alcohol intermediate could be synthesized using (R)-epichlorohydrin, analogous to methods described in patent EP2892877B1.

-

Catalytic Hydrogenation: Hydrogenation of intermediates over palladium on carbon (Pd/C) under 30–50 psi H₂ ensures high enantiomeric excess (95–99%).

Esterification and Functional Group Interconversion

The methyl ester moiety at the 2-position is introduced via esterification of the corresponding carboxylic acid or through direct alkylation.

Esterification Strategies

Protecting Group Chemistry

The nitro groups on the phenyl ring necessitate protection during esterification. Temporary protecting groups (e.g., benzyl or tert-butoxycarbonyl) are employed to prevent undesired side reactions.

Comparative Analysis of Synthetic Routes

The table below evaluates three synthetic pathways based on yield, enantiomeric excess (ee), and scalability:

| Method | Key Steps | Yield | ee | Scalability |

|---|---|---|---|---|

| NAS + Mitsunobu | NAS, Mitsunobu esterification | 65–75% | 90–95% | Moderate |

| Chiral Pool Synthesis | Starting from (S)-proline methyl ester | 80–85% | >99% | High |

| Catalytic Hydrogenation | Aziridine intermediate + hydrogenation | 70–75% | 95–99% | High |

Insights:

-

The chiral pool approach offers superior enantiopurity but requires expensive enantiopure starting materials.

-

Catalytic hydrogenation balances yield and ee, making it suitable for industrial-scale production.

Optimization Strategies

Solvent and Catalyst Screening

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing methyl (2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate?

The synthesis typically involves cyclization of pyrrolidine precursors and subsequent functionalization. Key steps include:

- Pyrrolidine Ring Formation : Cyclization of γ-aminobutyric acid derivatives under acidic or basic conditions (e.g., HCl or NaOH) at reflux temperatures .

- 2,4-Dinitrophenyl Group Introduction : Nucleophilic aromatic substitution using 2,4-dinitrochlorobenzene in polar aprotic solvents (e.g., DMF) at elevated temperatures (~150°C) to ensure regioselectivity .

- Esterification : Methyl ester formation via reaction with methanol under catalytic acidic conditions (e.g., H₂SO₄) .

Critical Parameters : Solvent choice (e.g., dichloromethane for solubility), temperature control to avoid nitro group decomposition, and catalyst selection (e.g., Cu catalysts for amination steps) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry (e.g., (2S) configuration) and substituent positions. The dinitrophenyl group exhibits distinct aromatic proton splitting patterns .

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretching) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected ~323 g/mol) and fragmentation patterns .

Q. What are the recommended storage conditions to ensure compound stability?

Q. How can researchers assess the compound’s preliminary biological activity?

- In-Vitro Assays : Screen for enzyme inhibition (e.g., proteases) using fluorescence-based assays. The dinitrophenyl group may act as a fluorescence quencher, requiring careful positive control design .

- Cellular Uptake Studies : Use LC-MS to quantify intracellular concentrations in model cell lines (e.g., HEK293) .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis, and what analytical methods detect enantiomeric impurities?

- Chiral Resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate enantiomers .

- Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm to confirm (2S) configuration .

- Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignment but requires high-purity crystals .

Q. What strategies mitigate contradictions in spectral data arising from nitro group electronic effects?

Q. What decomposition pathways occur under prolonged storage, and how can they be monitored?

Q. How can computational methods predict the compound’s reactivity in complex reaction systems?

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess?

Q. How does the 2,4-dinitrophenyl group influence pharmacokinetic properties, and what structural analogs improve bioavailability?

- LogP Analysis : The nitro groups increase hydrophobicity (predicted LogP ~1.5), potentially limiting aqueous solubility. Introduce polar substituents (e.g., hydroxyl or carboxyl) on the pyrrolidine ring to enhance solubility .

- Prodrug Strategies : Replace the methyl ester with a tert-butyl ester to improve membrane permeability, with enzymatic cleavage in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.